2-(2-Bromophenyl)propan-2-amine hydrochloride
Description
Properties
IUPAC Name |
2-(2-bromophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLLAWSXTDDVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70693221 | |
| Record name | 2-(2-Bromophenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087723-47-4 | |
| Record name | 2-(2-Bromophenyl)propan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70693221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reaction with 2-Bromobenzonitrile
Reagents and Conditions: Methylmagnesium bromide (3 M solution in diethyl ether) is added to 2-bromobenzonitrile dissolved in diethyl ether under nitrogen atmosphere at room temperature. After 30 minutes, titanium isopropoxide is introduced, and the mixture is refluxed overnight. The reaction is quenched with 2N sodium hydroxide, followed by extraction and basification steps to isolate the amine.
Yield and Purification: The reaction affords 2-(2-bromophenyl)propan-2-amine as an orange oil with a yield of approximately 77%. The product is purified by extraction and drying over anhydrous sodium sulfate.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Methylmagnesium bromide, diethyl ether, RT | 77 | Organometallic addition |
| 2 | Titanium isopropoxide, reflux overnight | Facilitates conversion | |
| 3 | Aqueous NaOH quench, extraction, drying | Isolation of amine |
Alternative Routes: Azide and Reduction Pathway
- A method involving the reaction of 2-(2-fluorophenyl)propane-2-ol with trimethylsilyl azide and boron trifluoride-diethyl ether complex, followed by reduction with lithium aluminium hydride, can be adapted for related compounds. Although this example uses a fluorophenyl derivative, similar strategies may be applicable for the bromophenyl analog.
Conversion to 2-(2-Bromophenyl)propan-2-amine Hydrochloride
The hydrochloride salt is prepared by the straightforward protonation of the free amine with hydrochloric acid:
Procedure: 2-(2-Bromophenyl)propan-2-amine is reacted with hydrochloric acid in an appropriate solvent system to yield the hydrochloride salt, which is typically isolated as a solid or crystalline powder.
| Property | Data |
|---|---|
| Molecular Formula | C9H13BrClN |
| Molecular Weight | 250.56 g/mol |
| CAS Number | 1087723-47-4 |
| IUPAC Name | This compound |
$$
\text{2-(2-Bromophenyl)propan-2-amine} + \text{HCl} \rightarrow \text{this compound}
$$
This salt formation improves the compound's stability and handling properties, making it suitable for pharmaceutical intermediate applications.
Representative Experimental Data and Yields
| Compound | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2-(2-Bromophenyl)propan-2-amine | Methylmagnesium bromide, Ti(OiPr)4, reflux, NaOH workup | 77 | Orange oil product |
| tert-Butyl 2-[2-(2-bromophenyl)propan-2-yl]aminoacetate | Reaction with tert-butyl 2-bromoacetate, K2CO3, THF, 50-55°C, 16 h | 32 | Yellow oil, purified by silica gel chromatography |
| 1-(2'-Bromophenyl)-1-methyl-ethylamine | Reaction in water/acetonitrile with bis(trifluoroacetoxy)iodosobenzene, RT, 24 h | 83 | Extraction and acid-base workup |
These data reflect the versatility of the amine intermediate in further functionalization reactions.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
2-(2-Bromophenyl)propan-2-amine hydrochloride is an organic compound characterized by a bromine atom attached to a phenyl group, linked to a propan-2-amine structure. Its molecular formula is , and it has garnered attention in various scientific fields, particularly in pharmacology and organic chemistry. This article explores its applications, synthesis methods, and potential implications in research.
Scientific Research Applications
1. Pharmaceutical Development
- Lead Compound : this compound is investigated as a potential lead compound in drug development. Its structure allows for modifications that can target specific metabolic pathways, making it valuable in the synthesis of new therapeutic agents.
- Neuropharmacology : The compound may interact with neurotransmitter systems, potentially influencing the activity of monoamine oxidase (MAO), which is critical in the metabolism of neurotransmitters like serotonin and dopamine .
2. Synthetic Intermediates
- Organic Synthesis : It serves as an intermediate in the synthesis of various organic compounds. The presence of the bromine atom facilitates nucleophilic substitution reactions, making it a versatile building block in organic chemistry .
- Reactivity Studies : The unique structure allows researchers to study reaction mechanisms involving nucleophilic substitutions and eliminations, providing insights into fundamental organic reactions .
3. Biochemical Research
- Enzyme Interaction : Preliminary studies suggest that this compound may interact with cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes. This interaction could have implications for understanding drug interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)propan-2-amine hydrochloride involves its interaction with molecular targets and pathways in biological systems. It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Halogen Variations
(a) 2-(4-Fluorophenyl)propan-2-amine Hydrochloride
- Molecular formula : C₉H₁₃ClFN
- Molecular weight : 189.66 g/mol
- Key differences: Fluorine at the para position reduces steric hindrance compared to ortho-bromine.
(b) 2-(2-Fluorophenyl)propan-2-amine Hydrochloride
- Molecular formula : C₉H₁₃ClFN
- Molecular weight : 189.66 g/mol
- Key differences :
- Fluorine at ortho position: Smaller size than bromine reduces lipophilicity (logP ~1.5 vs. ~2.8 for bromine), affecting membrane permeability.
(c) 2-(2-Chloro-4-fluorophenyl)propan-2-amine Hydrochloride
Substituent Type Variations
(a) 2-(2-Methylphenyl)propan-2-amine Hydrochloride (Ortetamine HCl)
- Molecular formula : C₁₀H₁₆ClN
- Molecular weight : 197.70 g/mol
- Key differences: Methyl group at ortho position: Electron-donating effect increases basicity (pKa ~10.5 vs. ~9.0 for bromine analogs), altering solubility and pharmacokinetics. Pharmacological activity: Ortetamine is a known stimulant , suggesting bromine substitution may modulate similar pathways.
(b) 2-(3-Bromo-5-fluorophenyl)propan-2-amine Hydrochloride
Physicochemical and Pharmacological Implications
Table 1: Comparative Data of Selected Compounds
Key Observations:
Halogen Effects : Bromine’s size and lipophilicity enhance blood-brain barrier penetration compared to fluorine but may reduce aqueous solubility .
Pharmacological Potential: Methyl-substituted analogs (e.g., Ortetamine) demonstrate stimulant activity, suggesting halogenated derivatives may require tailored modifications for therapeutic use .
Biological Activity
2-(2-Bromophenyl)propan-2-amine hydrochloride, an organic compound with the molecular formula C₉H₁₂BrN·HCl, has garnered attention for its potential biological activities. This compound is classified under substituted amines and is characterized by a bromine atom attached to a phenyl group linked to a propan-2-amine structure. Its unique chemical properties suggest various interactions with biological systems.
The molecular weight of this compound is approximately 214.10 g/mol. The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution and elimination reactions, which are critical in pharmacological applications.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly through interactions with cytochrome P450 enzymes. These enzymes play a crucial role in drug metabolism and detoxification processes in the body. The compound's ability to modulate enzyme activity suggests potential applications in pharmacology and toxicology.
While specific mechanisms of action for this compound remain largely uncharacterized, its structural similarities to other amines known to inhibit monoamine oxidase (MAO) hint at possible effects on neurotransmitter levels. MAO inhibition leads to increased concentrations of neurotransmitters such as serotonin and dopamine, which could influence mood and cognitive functions.
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study demonstrated that this compound interacts with cytochrome P450 enzymes, potentially affecting the metabolism of various drugs. This interaction may lead to altered pharmacokinetics of co-administered medications.
-
Toxicological Assessments :
- Toxicological evaluations suggest that compounds similar to 2-(2-Bromophenyl)propan-2-amine may exhibit hazardous properties typical of aromatic amines. Caution is advised when handling this compound due to potential toxicity.
-
Comparative Analysis :
- Comparative studies with structurally related compounds such as 2-(2-Chlorophenyl)propan-2-amine hydrochloride reveal that the bromine substitution may affect biological activity differently than chlorine, impacting their reactivity and interaction profiles with biological targets.
Data Table: Biological Activity Overview
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂BrN·HCl |
| Molecular Weight | 214.10 g/mol |
| Biological Targets | Cytochrome P450 enzymes |
| Potential Effects | Modulation of neurotransmitter levels |
| Toxicological Concerns | Similar hazards as aromatic amines |
Q & A
Q. Q1. What analytical methods are recommended to assess the purity and structural integrity of 2-(2-bromophenyl)propan-2-amine hydrochloride in synthetic batches?
A1. High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity assessment, particularly for detecting trace impurities like regioisomers or unreacted precursors . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation. For example, ¹H NMR should resolve the tert-amine proton (δ ~1.5 ppm) and aromatic protons (δ ~7.0–7.8 ppm), while MS should confirm the molecular ion peak [M+H]⁺ at m/z 244/246 (Br isotope pattern) .
Q. Q2. How can researchers optimize the synthesis of this compound to minimize side reactions?
A2. Key parameters include:
- Temperature control : Maintaining ≤0°C during the Grignard or nucleophilic substitution step to prevent over-alkylation .
- Solvent selection : Use anhydrous tetrahydrofuran (THF) or diethyl ether to avoid hydrolysis of intermediates.
- Workup protocol : Acidic extraction (e.g., 1M HCl) followed by recrystallization in ethanol/water mixtures enhances yield and purity .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
A3. Discrepancies often arise from assay-specific variables:
- Receptor binding assays : Verify buffer pH (7.4) and ion concentration (e.g., Na⁺/K⁺), as tertiary amines may exhibit pH-dependent protonation, altering receptor affinity .
- Cell-based assays : Confirm metabolic stability using liver microsome assays (e.g., human CYP450 isoforms) to rule out rapid degradation .
- Control experiments : Include structurally similar analogs (e.g., 2-(4-chlorophenyl)propan-2-amine HCl) to isolate electronic/steric effects of the bromophenyl group .
Q. Q4. What mechanistic insights can be gained from studying the compound’s reactivity in palladium-catalyzed cross-coupling reactions?
A4. The 2-bromophenyl group facilitates Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Key considerations:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in toluene/ethanol (3:1) at 80°C achieves >80% conversion .
- Side reactions : Competitive debromination may occur; monitor via GC-MS and mitigate using lower temperatures (60°C) and excess boronic acid (1.5 equiv) .
Methodological Challenges
Q. Q5. How should researchers address discrepancies in crystallographic data for derivatives of this compound?
A5. Use single-crystal X-ray diffraction (SCXRD) to resolve ambiguities in stereochemistry or packing motifs. For example, derivatives like 2-bromo-N-(4-chlorophenyl)butanamide ( ) show distinct torsion angles (~15–20°) between the bromophenyl and amine groups, impacting molecular conformation. Refine data using software (e.g., SHELXL) and validate against Cambridge Structural Database entries .
Q. Q6. What safety protocols are critical when handling this compound in aqueous environments?
A6.
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Perform reactions in a fume hood due to potential HCl gas release during acidification steps .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in halogenated waste containers .
Data Interpretation
Q. Q7. How can researchers differentiate between intramolecular vs. intermolecular interactions in NMR spectra of this compound?
A7. Use variable-temperature (VT) NMR:
- Intermolecular H-bonding : Broadening of NH signals at low temperatures (e.g., –40°C in DMSO-d₆) .
- Intramolecular effects : NOESY/ROESY correlations between the tert-amine proton and ortho-bromophenyl protons confirm spatial proximity .
Advanced Synthesis Techniques
Q. Q8. What strategies enable enantioselective synthesis of chiral analogs of this compound?
A8. Employ asymmetric catalysis:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
